molecular formula C22H17ClFNO4 B1669117 (S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid CAS No. 847728-01-2

(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid

Cat. No. B1669117
M. Wt: 413.8 g/mol
InChI Key: MWBNCZHVEXULBD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide some information about its structure.



Synthesis Analysis

The synthesis of a compound can often be found in the chemical literature. Researchers would look for articles or patents describing the synthesis of the compound and then analyze the feasibility, yield, and purity of the synthesis.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, such as NMR, IR, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation.



Chemical Reactions Analysis

To analyze the chemical reactions of a compound, researchers would look at how the compound reacts with various reagents. They might also study the compound’s reactivity under different conditions (e.g., temperature, pressure, solvent).



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. These might include measuring the compound’s melting point, boiling point, solubility, and stability. The compound’s chemical properties might be analyzed by studying its reactivity, acidity/basicity, and redox potential.


Scientific Research Applications

Directed Lithiation of Benzoic Acids

A study by Bennetau et al. (1995) explored the directed lithiation of unprotected benzoic acids, which is relevant for the modification and functionalization of (S)-4-(1-(5-Chloro-2-(4-Fluorophenoxy)Benzamido)Ethyl)Benzoic Acid. This process allows for the ortho-lithiated species to be created under standard conditions, which can then react with various electrophiles to yield ortho-substituted products. This method could be applicable for creating derivatives of (S)-4-(1-(5-Chloro-2-(4-Fluorophenoxy)Benzamido)Ethyl)Benzoic Acid for various research purposes (Bennetau et al., 1995).

Receptor Binding Sites of Hypoglycemic Sulfonylureas and Related Compounds

Brown and Foubister (1984) discussed the binding at insulin-releasing receptor sites of pancreatic beta cells by compounds like (S)-4-(1-(5-Chloro-2-(4-Fluorophenoxy)Benzamido)Ethyl)Benzoic Acid. The study suggests that the carboxyl group attached to the aromatic ring plays a crucial role in binding at the same receptor site as the SO2NHCONH group of sulfonylurea drugs. This finding indicates potential applications in diabetes research (Brown & Foubister, 1984).

Deprotonation of Benzamides

A study by Rebstock et al. (2004) on the deprotonation of benzamides, including those similar to (S)-4-(1-(5-Chloro-2-(4-Fluorophenoxy)Benzamido)Ethyl)Benzoic Acid, revealed specific lithiation and cyclization reactions. This process is significant for the synthesis of complex organic compounds with potential applications in pharmaceuticals and materials science (Rebstock et al., 2004).

Synthesis and Evaluation of Antimicrobial Agents

Vachala et al. (2011) investigated the synthesis of derivatives from benzoic acid for their anti-inflammatory, antiproliferative, and antimicrobial activities. This research indicatesthe potential of (S)-4-(1-(5-Chloro-2-(4-Fluorophenoxy)Benzamido)Ethyl)Benzoic Acid and its derivatives in the development of new pharmaceutical agents with antimicrobial properties (Vachala, Srinivasan, & Prakash, 2011).

Effects on Intestinal Absorption of Sugars and Amino Acids

Elsenhans et al. (1986) studied the effects of similar benzoic acid derivatives on the small-intestinal absorption of sugars and amino acids. This research can provide insights into the impact of (S)-4-(1-(5-Chloro-2-(4-Fluorophenoxy)Benzamido)Ethyl)Benzoic Acid on metabolic processes, particularly in the context of diabetes treatment (Elsenhans, Blume, Zoltobrocki, & Caspary, 1986).

Crystallographic Study of Benzoic Acid Derivatives

Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, which aids in understanding the structural and electronic properties of compounds like (S)-4-(1-(5-Chloro-2-(4-Fluorophenoxy)Benzamido)Ethyl)Benzoic Acid. Such studies are essential for the rational design of new molecules with desired biological activities (Pramanik, Dey, & Mukherjee, 2019).

Safety And Hazards

The safety and hazards of a compound can be assessed by looking at its toxicity, flammability, and environmental impact. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

The future directions for research on a compound might involve developing new synthetic routes, studying new reactions, or exploring new applications of the compound.


Please note that this is a general approach and the specific steps might vary depending on the compound and the information available. For a specific compound like “(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid”, you would need to search the chemical literature for information. If the compound is novel or less-studied, it might be necessary to conduct original research to fully analyze it.


properties

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBNCZHVEXULBD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468041
Record name 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid

CAS RN

847728-01-2
Record name 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
Reactant of Route 5
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.